N-(2-phenoxyphenyl)acetamide
Overview
Description
N-(2-phenoxyphenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Synthesis and Kinetics in Drug Development
N-(2-Hydroxyphenyl)acetamide, a derivative of N-(2-phenoxyphenyl)acetamide, is an intermediate in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) highlights its use in chemoselective monoacetylation processes for drug development, particularly focusing on its role in synthesizing antimalarial agents. This research emphasizes the importance of various acyl donors and conditions like agitation speed, solvent, and temperature in the synthesis process (Magadum & Yadav, 2018).
2. Potential in Anticancer and Anti-Inflammatory Therapies
Rani et al. (2014) developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives with potential anticancer, anti-inflammatory, and analgesic properties. The synthesized compounds, particularly N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising therapeutic applications in treating cancers and inflammatory conditions (Rani, Pal, Hegde, & Hashim, 2014).
3. Antiviral Applications
Paramonova et al. (2020) investigated the antiviral properties of N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides against human cytomegalovirus. This research showed the potential of certain this compound derivatives in treating viral infections, particularly cytomegalovirus (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).
4. Radioligand Applications
Zhang et al. (2003) synthesized compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for use as radioligands. These compounds, specifically targeting peripheral benzodiazepine receptors, have applications in brain imaging and diagnostics (Zhang, Maeda, Furutsuka, Yoshida, Ogawa, Suhara, & Suzuki, 2003).
5. Anticancer Research
Khade et al. (2019) focused on novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides, evaluating their efficacy against various cancer cell lines. This research is significant for understanding how these compounds can be used in developing new anticancer therapies (Khade, Kar, Thomas, Tiwari, Tiwari, Vandana, Bhat, Bhat, & Shenoy, 2019).
6. Environmental Applications
Jallouli et al. (2017) studied the photocatalytic degradation of acetaminophen (N-(4-hydroxyphenyl)acetamide) using TiO2 nanoparticles. This research has implications for environmental remediation and the treatment of pharmaceutical pollutants (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
7. Anti-Arthritic and Anti-Inflammatory Properties
Jawed et al. (2010) explored the anti-arthritic and anti-inflammatory properties of N-(2-hydroxyphenyl)acetamide in a rat model. This study highlights the potential of this compound derivatives in treating inflammatory diseases like arthritis (Jawed, Shah, Jamall, & Simjee, 2010).
Safety and Hazards
Future Directions
The future directions for “N-(2-phenoxyphenyl)acetamide” could involve further exploration of its pharmacological activities and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
Mechanism of Action
Target of Action
N-(2-phenoxyphenyl)acetamide is a synthetic compound that has been studied for its fungicidal activities The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Studies on similar compounds suggest that they may interact with their targets to inhibit certain biological processes, leading to their fungicidal activity . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
It’s known that similar compounds can interfere with various biochemical pathways, leading to their fungicidal effects
Result of Action
It has been suggested that similar compounds may exert their effects by inhibiting certain biological processes, leading to their fungicidal activity . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds
Properties
IUPAC Name |
N-(2-phenoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWIUUISIFXUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877474 | |
Record name | 2-Phenoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792800 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143359-96-0 | |
Record name | 2-Phenoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the N-(2-phenoxyphenyl)acetamide derivative, N-(2,5-Dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), help visualize microglial activation in Alzheimer's disease?
A1: 18F-PBR06 binds to the translocator protein (TSPO) [, ], also known as the 18 kDa translocator protein, which is overexpressed in activated microglia. Microglia, the resident immune cells of the brain, become activated in response to amyloid plaques and tau tangles, the hallmarks of Alzheimer's disease. By using Positron Emission Tomography (PET) imaging with 18F-PBR06, researchers can visualize and quantify the distribution of activated microglia in the brains of living subjects, offering insights into the progression of the disease.
Q2: What are the advantages of using 18F-PBR06 for imaging TSPO in Alzheimer's disease compared to other methods?
A2: 18F-PBR06 offers several advantages for imaging TSPO:
- High Sensitivity: 18F-PBR06 exhibits high affinity for TSPO, enabling the detection of even subtle changes in microglial activation [, ].
- In Vivo Imaging: PET imaging with 18F-PBR06 allows researchers to study microglial activation in living subjects, providing a dynamic view of disease progression [, ]. This is in contrast to methods like immunohistochemistry, which require post-mortem tissue analysis.
- Quantitative Data: PET imaging provides quantifiable data on 18F-PBR06 uptake, allowing for objective comparisons between different groups or time points [].
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